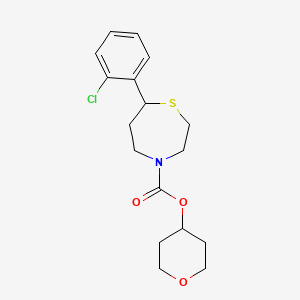
oxan-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tetrahydro-2H-pyran-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate is a complex organic compound that features a unique combination of functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of oxan-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
Tetrahydro-2H-pyran-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
科学研究应用
Tetrahydro-2H-pyran-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
作用机制
The mechanism of action of oxan-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
相似化合物的比较
Similar Compounds
- Tetrahydro-2H-pyran-4-yl)methanol
- 1-(tetrahydro-2H-pyran-4-yl)methylamine
- tert-Butyl 4-(tetrahydro-2H-pyran-4-yl)-1-piperazinecarboxylate
Uniqueness
Tetrahydro-2H-pyran-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in medicinal chemistry where it can serve as a lead compound for drug development .
生物活性
Oxan-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study involving thiazepane derivatives demonstrated that they possess potent activity against various bacterial strains, suggesting a potential application in treating infections caused by resistant bacteria .
Inhibition of Acetylcholinesterase
Inhibitors of acetylcholinesterase (AChE) are critical in the treatment of neurodegenerative diseases like Alzheimer's. Compounds with similar thiazepane structures have shown promising AChE inhibitory activity. For instance, derivatives containing a thiazole core have been reported to exhibit strong AChE inhibition with IC50 values in the low micromolar range . This suggests that this compound could also function as a potential AChE inhibitor.
The biological activity of this compound may be attributed to several mechanisms:
- Interaction with Enzymes : The compound likely interacts with key enzymes involved in neurotransmission and microbial resistance.
- Receptor Modulation : Similar compounds have been shown to modulate receptor activity, influencing various signaling pathways.
- Oxidative Stress Reduction : Some derivatives exhibit antioxidant properties, which could contribute to their neuroprotective effects.
Case Studies
Several studies have explored the biological activities of thiazepane derivatives:
- Study on AChE Inhibition : A series of thiazepane derivatives were synthesized and evaluated for AChE inhibition. One compound exhibited an IC50 value of 2.7 µM, indicating strong inhibitory potential .
- Antimicrobial Testing : Another study assessed the antimicrobial efficacy of thiazepane compounds against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones, suggesting effective antimicrobial action .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₄ClN₁O₂S |
| Potential Activities | Antimicrobial, AChE inhibition |
| IC50 for AChE Inhibition | ~2.7 µM |
| Antimicrobial Efficacy | Significant against multiple strains |
属性
IUPAC Name |
oxan-4-yl 7-(2-chlorophenyl)-1,4-thiazepane-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22ClNO3S/c18-15-4-2-1-3-14(15)16-5-8-19(9-12-23-16)17(20)22-13-6-10-21-11-7-13/h1-4,13,16H,5-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMRNHGBACRQEHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














